![molecular formula C33H35N7O6 B606657 Chmfl-bmx-078 CAS No. 1808288-51-8](/img/structure/B606657.png)
Chmfl-bmx-078
Overview
Description
CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM . It is used for research purposes only .
Molecular Structure Analysis
The molecular formula of CHMFL-BMX-078 is C33H35N7O6 . It has a molecular weight of 625.68 . The InChI code is 1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) .Scientific Research Applications
Melanoma Treatment
“Chmfl-bmx-078” is a BMX inhibitor that has shown significant potential in the treatment of melanoma, particularly in overcoming resistance to other treatments . It has been observed that “Chmfl-bmx-078” significantly decreases the phosphorylation of AKT, a protein kinase involved in cell survival and growth . This inhibitor has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and “Chmfl-bmx-078” inhibited both the AKT pathway and ERK signaling pathway, which explains their enhanced inhibitory effects .
Kinase Inhibition
“Chmfl-bmx-078” is a BMX non-receptor tyrosine kinase inhibitor . Kinases are proteins that play a key role in cell signaling and are often implicated in cancer and other diseases . By inhibiting the function of these kinases, “Chmfl-bmx-078” can potentially disrupt the growth and proliferation of cancer cells .
Overcoming Drug Resistance
One of the major challenges in cancer treatment is the development of resistance to drugs. “Chmfl-bmx-078” has been found to overcome the resistance of melanoma to vemurafenib via inhibiting the AKT pathway . This makes it a promising candidate for use in combination therapies to enhance the effectiveness of existing treatments and overcome drug resistance .
Potential Applications in Other Diseases
While the primary focus of research on “Chmfl-bmx-078” has been in the context of cancer, its role as a kinase inhibitor suggests potential applications in other diseases as well. Kinases play a central role in many cellular processes, and their dysregulation is implicated in a wide range of diseases . Therefore, “Chmfl-bmx-078” could potentially be used in the treatment of other diseases where kinases play a key role .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURALSVDCFXBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chmfl-bmx-078 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.